REACTION_CXSMILES
|
IC1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](N)=[O:6].[OH2:11].C([N:14]([CH2:17][CH3:18])CC)C.C1(P(C(P(C2C=CC=CC=2)C2C=CC=CC=2)(C)C)C2C=CC=CC=2)C=CC=CC=1.[C]=[O:49]>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:5]([C:4]1[CH:3]=[C:18]([CH:10]=[CH:9][CH:8]=1)[C:17]([NH2:14])=[O:49])([OH:11])=[O:6] |f:6.7.8,^3:47|
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C(C)(C)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the contents were stirred at 85° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate (200 mL) was added
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with water (2×200 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C(=O)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.93 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |